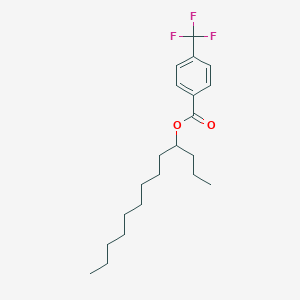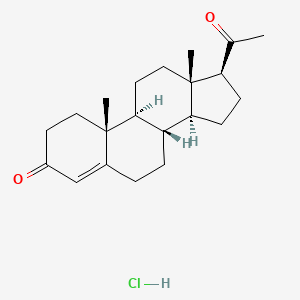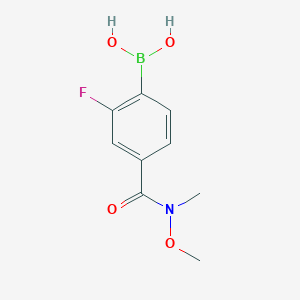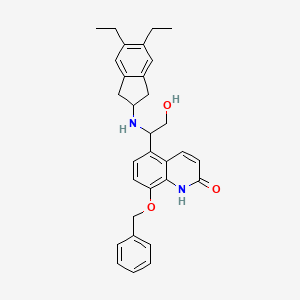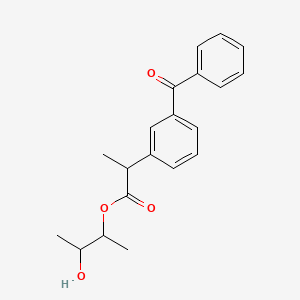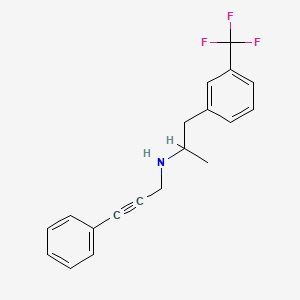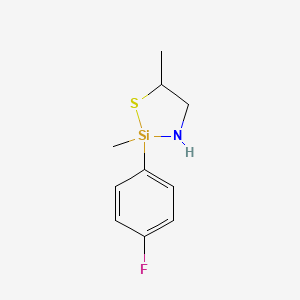
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is a heterocyclic compound that contains a thiazolidine ring with a silicon atom incorporated into its structure The presence of the fluorophenyl group and the dimethyl substituents adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine typically involves the reaction of 4-fluoroaniline with a suitable silicon-containing reagent under controlled conditions. One common method involves the use of chlorosilanes in the presence of a base to facilitate the formation of the thiazasilolidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazolidine: Lacks the silicon atom, resulting in different chemical properties.
2-(4-chlorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-oxasilolidine: Contains an oxygen atom instead of sulfur, affecting its chemical behavior and applications.
Uniqueness
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is unique due to the incorporation of a silicon atom into the thiazolidine ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
84260-41-3 |
|---|---|
Fórmula molecular |
C10H14FNSSi |
Peso molecular |
227.38 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
ULYICBKKCJNDJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN[Si](S1)(C)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


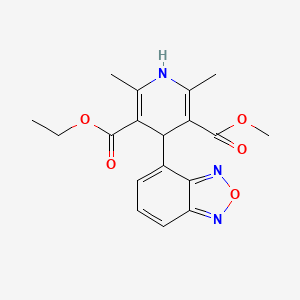
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)

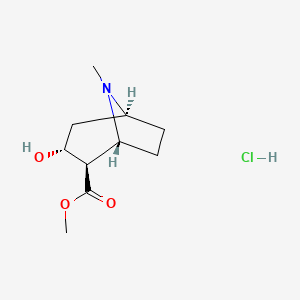
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
